4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazole ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.
Attachment of the Benzamide Core: The final step involves the acylation of the thiazole-thiophene intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols and amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-(thiophen-2-yl)imidazole-2-yl)benzamide
- 4-methoxy-N-(4-(thiophen-2-yl)pyridine-2-yl)benzamide
- 4-methoxy-N-(4-(thiophen-2-yl)oxazole-2-yl)benzamide
Uniqueness
4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a thiophene moiety, which imparts distinct electronic and steric properties. These features contribute to its diverse range of applications and potential as a versatile bioactive compound.
Properties
IUPAC Name |
4-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)14(18)17-15-16-12(9-21-15)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXTNYXOIAXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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